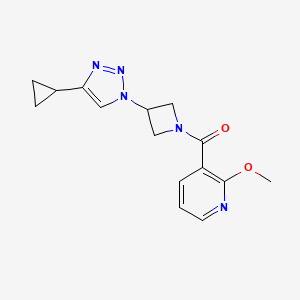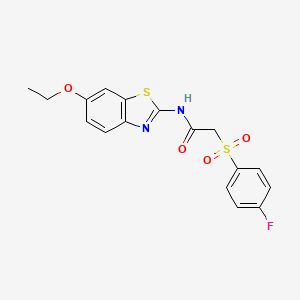![molecular formula C11H22ClFN2O2 B2392021 Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride CAS No. 2361609-34-7](/img/structure/B2392021.png)
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride is a complex organic compound that has garnered interest due to its unique structural characteristics and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom on a cyclopentane ring, an amino group, and a tert-butyl carbamate group. It exists as a hydrochloride salt, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride typically involves multiple steps:
Formation of the Fluorocyclopentane Ring: : This step involves the selective fluorination of cyclopentane derivatives under specific conditions that control the stereochemistry of the fluorine substitution.
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution or by reductive amination processes, ensuring that the desired stereochemistry at the carbon centers is maintained.
Carbamate Formation: : The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester, which is then converted to the hydrochloride salt.
Industrial Production Methods: : Industrial-scale production may employ different techniques, such as flow chemistry, to enhance yield and efficiency. The process typically involves optimization of reaction conditions, like temperature, pressure, and the use of specific catalysts or reagents that improve the selectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, although care must be taken due to the presence of the sensitive amino and carbamate groups.
Reduction: : Reduction reactions can modify the amino group, potentially leading to secondary or tertiary amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in controlled conditions.
Reduction: : Catalytic hydrogenation or the use of mild reducing agents like sodium borohydride.
Substitution: : Reagents such as alkyl halides or acyl chlorides in the presence of base or acid catalysts.
Major Products: : The major products vary depending on the reaction conditions but typically involve modifications to the fluorocyclopentane ring or the amino group, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride finds applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of stereoselective synthesis methods.
Biology: : Serves as a probe or inhibitor in biochemical assays to study enzyme interactions due to its structural uniqueness.
Medicine: : Explored for potential therapeutic uses, including as a part of drug discovery programs targeting specific pathways influenced by fluorinated compounds.
Industry: : Utilized in the production of fine chemicals and in the formulation of specialized materials that require specific structural properties.
Mécanisme D'action
Mechanism: : The compound's mechanism of action in biological systems can involve binding to specific enzymes or receptors due to its unique structural configuration. The presence of the fluorine atom often enhances binding affinity and selectivity.
Molecular Targets and Pathways
Enzymes: : May inhibit or modulate the activity of enzymes that interact with the cyclopentane ring or the amino group.
Pathways: : Can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the biological processes governed by these pathways.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride is unique due to:
Structural Specificity: : The specific stereochemistry and presence of the fluorine atom confer distinct chemical and biological properties.
Enhanced Stability: : The hydrochloride salt form increases solubility and stability, making it more suitable for various applications.
Similar Compounds
Cyclopentylamine Derivatives: : Similar structures but without the fluorine substitution.
Fluorinated Carbamates: : Compounds with fluorine atoms but different stereochemistry or functional groups.
Aminocyclopentane Compounds: : Lacking the carbamate group but with comparable amino and cyclopentane moieties.
That wraps up the overview of this compound. Hope you found it as fascinating as I did to write about!
Propriétés
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYVBMVEBYSQS-IBYXRORRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@@H](C1)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)


![3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2391946.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)
![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)
![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2391958.png)

